TRAF-STOP inhibitor 6877002

概要

説明

TRAF-STOP阻害剤6877002は、CD40と腫瘍壊死因子受容体関連因子6との相互作用を選択的に阻害する阻害剤です。この化合物は、RAW細胞における活性化B細胞の核因子κ軽鎖エンハンサーの活性化を阻害する能力で知られています。 これは、アテローム性動脈硬化プラークにおける白血球の動員、マクロファージの活性化、およびマクロファージの増殖を減少させる上で有望な結果を示しています .

準備方法

TRAF-STOP阻害剤6877002の合成経路は、中間体の調製から始まるいくつかのステップを伴います。詳細な合成経路と反応条件は、特許WO2014033122A1に記載されています。 この化合物は、通常、重要な中間体の形成を含む一連の反応を通じて合成され、その後、特定の条件下で最終生成物に変換されます .

工業生産の場合、この化合物は、高収率と純度を確保するために最適化された反応条件を使用して、より大量に合成されます。 このプロセスには、ジメチルスルホキシドなどの溶媒とポリエチレングリコール300およびTween 80などの試薬を使用し、所望の濃度と安定性を達成します .

化学反応の分析

TRAF-STOP阻害剤6877002は、次のようなさまざまな化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体になります。

還元: 還元反応を受けて、還元型になることも可能です。

置換: この化合物は、置換反応に関与し、特定の官能基が他の官能基に置き換えられます。

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります .

科学研究への応用

TRAF-STOP阻害剤6877002は、幅広い科学研究への応用があります。

化学: CD40と腫瘍壊死因子受容体関連因子6との相互作用を研究するためのツール化合物として使用されます。

生物学: この化合物は、活性化B細胞の核因子κ軽鎖エンハンサーが細胞プロセスにおいて果たす役割を調査するために使用されます。

医学: 白血球の動員とマクロファージの活性化を阻害することにより、アテローム性動脈硬化の進行を抑制する可能性を示しています。

科学的研究の応用

In Vitro Studies

In vitro experiments have demonstrated that TRAF-STOP inhibitor 6877002 can significantly inhibit the differentiation of bone marrow-derived monocytes/macrophages into osteoclasts when stimulated by CD40 ligand (CD40L) and receptor activator of nuclear factor kappa-B ligand (RANKL). This inhibition leads to reduced NF-κB signaling activity and diminished bone resorption capacity, indicating potential applications in bone-related pathologies as well .

In Vivo Studies

In vivo studies using apolipoprotein E-deficient (ApoE−/−) mice have shown that administration of this compound at a dosage of 10 μM/kg/day for six weeks leads to significant reductions in atherosclerotic plaque formation. Key findings include:

- Reduction in Plaque Size : A marked decrease in total atherosclerotic plaque area was observed compared to control groups.

- Stable Plaque Phenotype : Treated plaques exhibited characteristics indicative of stability, including smaller necrotic cores and reduced inflammatory cell infiltration (e.g., Ly6G+ neutrophils and CD3+ T cells) within the plaques .

- Improved Metabolic Parameters : The treatment did not adversely affect body weight or plasma cholesterol levels, suggesting that the compound does not induce immunosuppressive side effects while effectively targeting atherosclerosis .

Summary of Findings from Key Studies

Broader Implications for Immunology

The applications of this compound extend beyond atherosclerosis into other areas of immunology and inflammation management. The compound's ability to modulate immune cell activation suggests potential therapeutic uses in various autoimmune diseases and chronic inflammatory conditions where CD40 signaling is implicated.

Potential Future Research Directions

- Autoimmune Diseases : Investigating the efficacy of this compound in models of diseases such as rheumatoid arthritis or lupus.

- Combination Therapies : Exploring synergistic effects when used alongside other immunomodulatory agents.

- Long-term Safety Studies : Conducting extended studies to assess the long-term safety profile and potential side effects associated with chronic use.

作用機序

TRAF-STOP阻害剤6877002は、CD40と腫瘍壊死因子受容体関連因子6との相互作用を選択的に阻害することにより、その効果を発揮します。この阻害は、活性化B細胞の核因子κ軽鎖エンハンサーの活性化を防ぎ、それにより白血球の動員とマクロファージの活性化を減少させます。 この化合物は、炎症と免疫応答に関与する特定の分子経路を標的としています .

類似化合物との比較

TRAF-STOP阻害剤6877002は、CD40-腫瘍壊死因子受容体関連因子6相互作用の選択的阻害においてユニークです。類似の化合物には、次のものがあります。

- CTK7A

- HIF-2α-IN-8

- チロロンジハイドロクロリド

- グルコサミン硫酸塩

- HIF1-IN-3

生物活性

TRAF-STOP inhibitor 6877002 is a selective small molecule inhibitor that targets the CD40-TRAF6 signaling pathway, which plays a critical role in various inflammatory and cardiovascular diseases, particularly atherosclerosis. This article delves into the biological activity of 6877002, highlighting its mechanisms, efficacy in preclinical studies, and potential therapeutic applications.

The CD40-TRAF6 interaction is essential for the activation of NF-κB and other pro-inflammatory pathways. By inhibiting this interaction, TRAF-STOP 6877002 effectively reduces inflammatory responses without impairing other CD40-mediated immune functions. This selectivity is crucial as it minimizes the risk of immunosuppression associated with broader CD40 antagonists .

Preclinical Studies

Extensive research has demonstrated the efficacy of TRAF-STOP 6877002 in reducing atherosclerosis in apolipoprotein E-deficient (ApoE-/-) mice. Key findings from various studies include:

- Reduction in Atherosclerotic Plaque : Treatment with 6877002 resulted in a significant reduction of atherosclerotic plaque area by 47% in the aortic arch compared to control groups .

- Macrophage Activity : The inhibitor decreased macrophage activation and recruitment, leading to smaller necrotic cores within plaques and a more stable plaque phenotype .

- Immune Cell Composition : Flow cytometry analyses revealed decreased numbers of activated classical monocytes and reduced expression of CD40 and β2-integrin on these cells, indicating impaired recruitment ability .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of TRAF-STOP 6877002 indicates rapid hepatic clearance and low bioavailability (8.43%) when administered orally. However, intravenous administration showed improved bioavailability, suggesting that formulation strategies could enhance its therapeutic potential . Importantly, studies have shown that 6877002 does not exhibit significant toxicity or adverse effects on metabolic parameters or organ function in treated animals .

Comparative Data Table

| Parameter | This compound | Control Group |

|---|---|---|

| Atherosclerotic Plaque Area | Reduced by 47% | No significant change |

| Macrophage Activation | Decreased | Increased |

| Necrotic Core Size | Smaller | Larger |

| Monocyte Recruitment | Reduced by 30.5% | No significant change |

| Bioavailability (Oral) | 8.43% | N/A |

Case Studies

- Atheroprotective Effects : In a study involving ApoE-/- mice fed a Western diet, treatment with TRAF-STOP 6877002 halted the progression of established atherosclerosis over six weeks. The treated mice exhibited stable plaque characteristics with increased collagen content and reduced immune cell infiltration .

- Neuroinflammation : Another study assessed the effects of 6877002 on neuroinflammatory conditions using experimental autoimmune encephalomyelitis (EAE) models. The inhibitor reduced monocyte infiltration into the central nervous system and improved overall disease severity .

特性

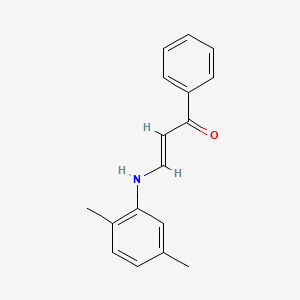

IUPAC Name |

(E)-3-(2,5-dimethylanilino)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-13-8-9-14(2)16(12-13)18-11-10-17(19)15-6-4-3-5-7-15/h3-12,18H,1-2H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARYOFMRLSHZFE-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)N/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433249-94-6 | |

| Record name | 433249-94-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for TRAF-STOP Inhibitor 6877002, and how does this impact downstream signaling?

A: this compound acts by directly disrupting the protein-protein interaction between CD40 and TRAF6. [] CD40, a co-stimulatory receptor found on immune cells like macrophages and B cells, requires interaction with TRAF adaptor proteins for downstream signaling. [] By inhibiting the binding of TRAF6 to CD40, this inhibitor specifically blocks the activation of inflammatory pathways downstream of CD40, including the production of pro-inflammatory cytokines like TNF and IL-6. [, , ] This targeted inhibition of CD40-TRAF6 signaling has been shown to reduce inflammation and ameliorate disease in models of atherosclerosis, obesity-associated insulin resistance, and sepsis. [, , ]

Q2: What is the significance of targeting the CD40-TRAF6 pathway specifically, as opposed to other points in the CD40 signaling cascade?

A: While inhibiting CD40 ligand (CD40L) binding to CD40 effectively reduces inflammation, long-term blockade leads to immune suppression. [] The CD40 receptor utilizes different TRAF proteins (TRAF2, 3, 5, 6) to activate diverse signaling cascades. [] Interestingly, studies show that CD40-TRAF2/3/5 signaling might even play a protective role in obesity-related metabolic complications. [] Therefore, targeting the CD40-TRAF6 interaction specifically offers a more precise approach. This focused inhibition allows for a reduction in inflammation associated with certain disease states, while potentially avoiding the broader immunosuppressive effects of complete CD40 pathway blockade. [, ]

Q3: What in vivo evidence supports the therapeutic potential of this compound?

A: Preclinical studies using mouse models have demonstrated promising results. In Apoe-/- mice, which are prone to atherosclerosis, administration of TRAF-STOP inhibitors led to a significant reduction in atherosclerotic plaque size. This reduction was attributed to decreased monocyte and neutrophil recruitment to the artery wall, as well as a decrease in inflammatory cytokine production. [] Furthermore, encapsulating this compound in HDL-based nanoparticles enhanced its delivery to macrophages, further improving its efficacy in reducing atherosclerosis. [] Additionally, this inhibitor showed promise in a mouse model of obesity-associated insulin resistance, where it improved insulin sensitivity and reduced inflammation in adipose tissue. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。